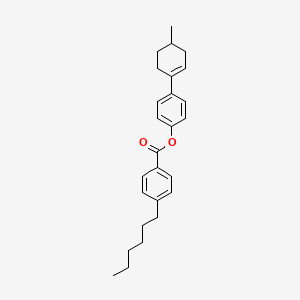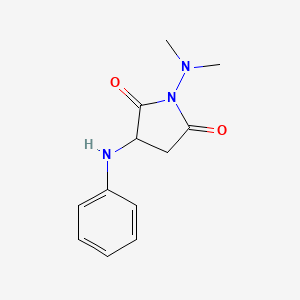
4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate is a chemical compound that belongs to the family of benzoate esters. It is widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate involves the photoisomerization of the cyclohexene ring. Upon exposure to UV light, the cyclohexene ring undergoes a trans-cis isomerization, leading to a change in the molecular structure of the compound. This change in structure results in a change in the physical properties of the compound, such as color, refractive index, and absorption spectrum.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate. However, it is known that the compound is not toxic and does not have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate in lab experiments is its photosensitivity. The compound can be easily activated by UV light, making it an ideal candidate for the development of photoresponsive materials and devices. However, the compound is sensitive to oxygen and moisture, which can affect its stability and performance.
Orientations Futures
There are several future directions for the research and development of 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate. These include:
1. Development of new photoresponsive materials and devices using 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate as a key component.
2. Investigation of the mechanism of action of 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate at the molecular level.
3. Optimization of the synthesis method to improve the yield and purity of the compound.
4. Study of the stability and performance of 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate under different environmental conditions.
5. Development of new applications for 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate in fields such as optoelectronics, photonics, and biomedicine.
In conclusion, 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate is a unique compound with a wide range of scientific research applications. Its photosensitivity and ability to undergo photoisomerization make it an ideal candidate for the development of photoresponsive materials and devices. Further research is needed to explore its full potential and to optimize its synthesis and performance.
Méthodes De Synthèse
The synthesis of 4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate can be achieved by the esterification reaction between 4-(4-methyl-1-cyclohexen-1-yl)phenol and 4-hexylbenzoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification.
Applications De Recherche Scientifique
4-(4-methyl-1-cyclohexen-1-yl)phenyl 4-hexylbenzoate is used in scientific research as a photosensitive compound. It is used in the development of photoresponsive materials, such as photochromic polymers, photoresponsive surfaces, and photoresponsive liquid crystals. It is also used in the development of photonic devices, such as optical switches, optical memories, and optical sensors.
Propriétés
IUPAC Name |
[4-(4-methylcyclohexen-1-yl)phenyl] 4-hexylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O2/c1-3-4-5-6-7-21-10-14-24(15-11-21)26(27)28-25-18-16-23(17-19-25)22-12-8-20(2)9-13-22/h10-12,14-20H,3-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEVQGMPKHZJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-adamantyl)-2-pyrrolidinyl]methanol](/img/structure/B5050548.png)
![2,2-dimethyl-3-oxaspiro[5.5]undec-7-en-9-one](/img/structure/B5050554.png)
![methyl 4-[(2-methoxy-4-propylphenoxy)methyl]benzoate](/img/structure/B5050559.png)
![4-tert-butyl-N-[4-(octylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]cyclohexanecarboxamide](/img/structure/B5050566.png)


![methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5050591.png)
![N-benzyl-5-[(2,6-dimethylphenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5050602.png)
![1-(4-chlorophenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5050609.png)
![N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B5050611.png)
![5-[(ethylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5050615.png)

![1-bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B5050639.png)